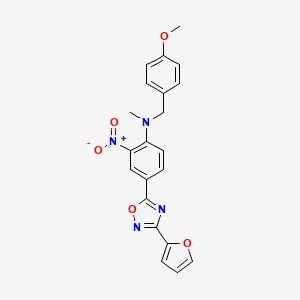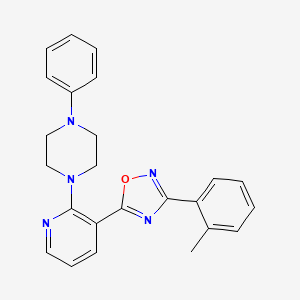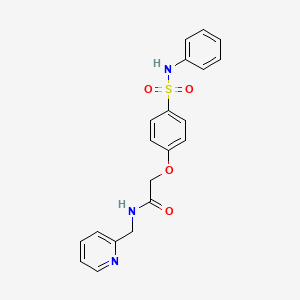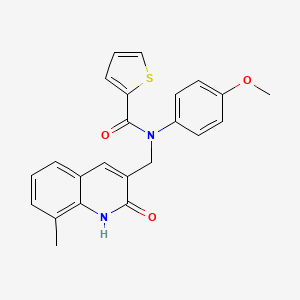
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as EHO-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In bacteria and fungi, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is believed to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In the brain, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to inhibit the growth and replication of cells, leading to the inhibition of infection. In the brain, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one also has some limitations, including its limited solubility in aqueous solutions, its instability under certain conditions, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One direction is the optimization of the synthesis method to improve the yield and purity of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. Another direction is the investigation of the structure-activity relationship of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one to identify more potent and selective analogs. In addition, the potential applications of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in other fields, such as inflammation, cardiovascular disease, and neurodegenerative diseases, should be explored. Finally, the in vivo efficacy and safety of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one should be evaluated in animal models to assess its potential for clinical development.
Métodos De Síntesis
The synthesis of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde and 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the final product. The yield of (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.
Aplicaciones Científicas De Investigación
(Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has also demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, (Z)-4-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-2-26-16-8-9-17-14(11-16)10-15(19(24)22-17)12-18-21(25)27-20(23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKZAIADYGKMEM-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 20099630 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)





![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
